Methyl 6-(indolin-1-yl)-5-methylnicotinate
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Overview
Description
Methyl 6-(indolin-1-yl)-5-methylnicotinate is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nicotinate moiety, which is a derivative of nicotinic acid, and an indoline ring, which is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(indolin-1-yl)-5-methylnicotinate typically involves the reaction of 6-bromo-5-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(indolin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Reduced forms of the indoline ring.
Substitution: Substituted indoline derivatives.
Scientific Research Applications
Methyl 6-(indolin-1-yl)-5-methylnicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(indolin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities with Methyl 6-(indolin-1-yl)-5-methylnicotinate.
Nicotinate derivatives: Compounds such as methyl nicotinate and ethyl nicotinate are structurally related to the nicotinate moiety of the compound.
Uniqueness
This compound is unique due to the combination of the indoline and nicotinate moieties, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-(indolin-1-yl)-5-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an indoline derivative that combines an indoline moiety with a nicotinate group. Its molecular formula is C16H18N2O2 and it has a molecular weight of 286.33 g/mol. The structural characteristics of the compound contribute to its biological properties, making it a subject of various pharmacological studies.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with specific molecular targets such as enzymes and receptors.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, interacting with bacterial cell membranes and inhibiting growth.
- Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity | Description | Reference |
---|---|---|
Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains. | |
Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation in vitro. | |
Enzyme Inhibition | Modulates enzyme activity, potentially affecting metabolic pathways related to disease states. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In a study evaluating the compound's antibacterial properties, it was found to have minimum inhibitory concentrations (MICs) ranging from 0.49 to 7.81 µg/mL against various pathogens, indicating strong antibacterial potential .
- Anticancer Activity : A series of experiments demonstrated that this compound could significantly reduce cell viability in several cancer cell lines, with IC50 values indicating potent anticancer effects . The mechanism involved the activation of apoptotic pathways through caspase activation.
- Mechanistic Studies : Molecular docking studies have proposed specific enzymes as targets for this compound, suggesting that its interaction with these targets could lead to the modulation of key signaling pathways involved in disease progression .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20-2)10-17-15(11)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
UYCUXVIKBGMCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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